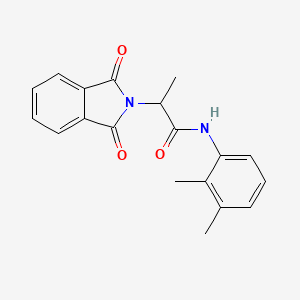
N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-ジメチルフェニル)-2-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)プロパンアミドは、アミド類に属する合成有機化合物です。 この化合物は、2,3-ジメチルフェニル基と1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル基がプロパンアミド骨格に結合していることを特徴としています。
準備方法
合成経路と反応条件
N-(2,3-ジメチルフェニル)-2-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)プロパンアミドの合成は、通常、以下の手順を伴います。
イソインドール誘導体の形成: イソインドール誘導体は、適切なジカルボン酸とアミンを含む環化反応によって合成できます。
アミド化反応: 次に、イソインドール誘導体は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下で、2,3-ジメチルフェニルアミンと反応させて、目的のアミドを形成します。
工業生産方法
この化合物の工業生産方法は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。 これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
N-(2,3-ジメチルフェニル)-2-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)プロパンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化される場合があります。
還元: 還元反応は、この化合物を対応するアミンまたはアルコール誘導体に変換するために使用できます。
置換: 芳香族環とアミド基は、新しい置換基を導入するための置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: 求電子置換反応には、臭素(Br2)や硝酸(HNO3)などの試薬が関与する可能性があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される場合がある一方、還元によってアミンまたはアルコールが生成される場合があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 医薬品中間体または有効成分としての潜在的な用途について調査されています。
産業: 特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用機序
N-(2,3-ジメチルフェニル)-2-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)プロパンアミドの作用機序は、その特定の用途によって異なります。 生物学的文脈では、酵素や受容体などの分子標的に作用して、その活性を調節し、治療効果をもたらす可能性があります。 含まれる正確な経路は、詳細な生化学的研究が必要です。
類似の化合物との比較
類似の化合物
- N-(2,3-ジメチルフェニル)-2-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)アセトアミド
- N-(2,3-ジメチルフェニル)-2-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)ブタンアミド
独自性
N-(2,3-ジメチルフェニル)-2-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)プロパンアミドは、特定の構造的特徴により、独特の化学的および生物学的特性を持つ可能性があります。
類似化合物との比較
Similar Compounds
- N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
- N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide
Uniqueness
N-(2,3-dimethylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is unique due to its specific structural features, which may confer distinct chemical and biological properties
特性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-6-10-16(12(11)2)20-17(22)13(3)21-18(23)14-8-4-5-9-15(14)19(21)24/h4-10,13H,1-3H3,(H,20,22) |
InChIキー |
OQGAGMPXKFLMGU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)
![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
